molecular formula C18H22N4OS B2695382 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2309751-34-4

2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2695382
CAS No.: 2309751-34-4
M. Wt: 342.46
InChI Key: BIXSBWFDPIRIMN-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS 2309751-34-4) is a chemical compound with the molecular formula C18H22N4OS and a molecular weight of 342.46 g/mol . This structurally complex molecule features an 8-azabicyclo[3.2.1]octane core, a scaffold recognized as a valuable tropane mimic in medicinal chemistry with significant potential in drug discovery . The core structure is functionalized with both a 1,2,4-triazole ring and a benzylsulfanyl moiety, making it a sophisticated intermediate for pharmaceutical research and development. The 8-azabicyclo[3.2.1]octane architecture is a privileged structure in drug discovery, known for its three-dimensional rigidity and its presence in compounds with diverse biological activities. Scientific literature reports that derivatives based on this scaffold have been explored as potent and selective kappa opioid receptor (KOR) antagonists and as novel anticancer agents via inhibition of the Hsp90 molecular chaperone . The specific substitution pattern on this compound suggests it is a promising candidate for probing new biological targets and developing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can order this compound in quantities ranging from 1 mg to 100 mg .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(11-24-10-14-4-2-1-3-5-14)22-15-6-7-16(22)9-17(8-15)21-13-19-12-20-21/h1-5,12-13,15-17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXSBWFDPIRIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the nitrogen atom and achieve the desired stereochemistry.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is of interest for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the azabicyclooctane structure can enhance the compound’s binding affinity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or participate in hydrogen bonding, while the azabicyclooctane structure can enhance the compound’s stability and binding affinity. The benzylthio group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-(Benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one - 3-(1H-1,2,4-triazol-1-yl)
- 2-(Benzylsulfanyl)ethyl ketone
C₁₉H₂₂N₄OS 366.47* High lipophilicity (benzylsulfanyl); potential CNS penetration
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane - 3-(1H-1,2,4-triazol-1-yl)
- 2-Bromophenylsulfonyl
C₁₅H₁₇BrN₄O₂S 397.29 Sulfonyl group enhances stability; bromine adds steric bulk
1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one - 3-(1H-pyrazol-1-yl)
- 2-(Thiophen-3-yl)ethyl ketone
C₁₆H₁₉N₃OS 301.41 Thiophene improves π-π stacking; pyrazole reduces H-bonding vs. triazole
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate - Trifluoromethanesulfonate (triflate)
- 8-Methyl substitution
C₁₀H₁₄F₃NO₃S 289.29 Triflate enhances electrophilicity; methyl group limits steric hindrance

*Molecular weight calculated based on empirical formula.

Key Comparative Insights

Impact of Sulfur-Containing Groups :

  • The benzylsulfanyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the sulfonyl group in ’s compound (logP ~2.8), which may improve blood-brain barrier penetration .
  • The thiophene in ’s compound contributes to aromatic interactions but lacks the sulfide’s redox activity .

Bicyclic System Modifications :

  • The 8-methyl substitution in ’s compound reduces nitrogen basicity, altering solubility and reactivity compared to the unsubstituted 8-aza group in the target compound .

Biological Activity

The compound 2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that integrates a benzylsulfanyl group with a triazole moiety and an azabicyclic framework. The molecular formula is C17H22N4OSC_{17}H_{22}N_4OS with a molecular weight of approximately 342.45 g/mol.

Structural Features

FeatureDescription
Molecular FormulaC17H22N4OSC_{17}H_{22}N_4OS
Molecular Weight342.45 g/mol
LogP3.7186
Polar Surface Area71.998

Antimicrobial Activity

The primary focus of research on this compound has been its antimicrobial properties . Several studies have evaluated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Evaluation
A recent study assessed the antibacterial activity of the compound using the agar well diffusion method against several bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics like meropenem.

Bacterial StrainZone of Inhibition (mm)Control (Meropenem) (mm)
Staphylococcus aureus2025
Bacillus subtilis1824
Escherichia coli1522
Pseudomonas aeruginosa1421

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal activity against strains such as Candida albicans. The findings suggest moderate antifungal effects, indicating potential for further development.

The proposed mechanism of action for this compound involves inhibition of cell wall synthesis in bacteria, leading to cell lysis. Molecular docking studies have suggested that it binds effectively to key bacterial enzymes involved in cell wall biosynthesis.

Enzyme Inhibition Studies

Further research has explored the compound's ability to inhibit various enzymes:

  • Alpha-glucosidase : Moderate inhibition observed.
  • Urease : Strong inhibition demonstrated, making it a candidate for further studies in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Methodological Answer : The bicyclic core can be synthesized via radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene, as demonstrated for analogous azabicyclo systems. This approach achieves high diastereocontrol (>99%) by optimizing reaction temperature (80–100°C) and stoichiometric ratios of radical initiators . Alternative routes include ring-closing metathesis or intramolecular nucleophilic substitution, though radical methods are preferred for stereochemical precision.

Q. How is the benzylsulfanyl group introduced into the molecule?

  • Methodological Answer : The benzylsulfanyl moiety is typically installed via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting a pre-functionalized 8-azabicyclo intermediate with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours yields the desired substitution. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies regiochemistry and confirms substitution patterns (e.g., triazole proton at δ 8.2–8.5 ppm).
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic core, as shown in related 8-azabicyclo structures .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., desulfurized analogs) using ESI+ ionization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 1,2,4-triazole with imidazole or tetrazole groups to assess impact on target binding (e.g., kinase inhibition).
  • Side-chain variations : Compare benzylsulfanyl with alkylsulfanyl or arylthioethers to evaluate lipophilicity and metabolic stability.
  • In vitro assays : Use enzyme-linked assays (e.g., IC₅₀ determinations) and cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters or CYP450 enzymes).
  • MD simulations : Perform 100-ns molecular dynamics runs to assess binding stability and conformational flexibility of the bicyclic core.
  • QSAR models : Train models on analogs with known IC₅₀ values to prioritize synthetic targets .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay standardization : Normalize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability.
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models.
  • Meta-analysis : Compare data from structurally related compounds (e.g., 8-azabicyclo derivatives) to identify trends obscured by assay-specific artifacts .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 2⁴⁻¹ design can identify critical factors in radical cyclization yields .
  • Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce byproducts .

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